4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether
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Overview
Description
4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether is an organic compound that features a pyrazole ring substituted with various functional groups
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function. The presence of chloro and methoxy groups could influence the compound’s binding affinity and selectivity .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. The presence of chloro and methoxy groups could influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorobenzyl and other substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-5-yl)methyl ether
- 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-3-yl)methyl ether
Uniqueness
The uniqueness of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-4-[(4-chlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-22-18(20)16(17(21-22)14-5-3-2-4-6-14)12-23-11-13-7-9-15(19)10-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHUMJWEBUMWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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